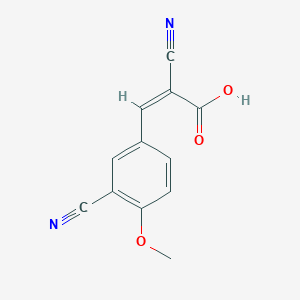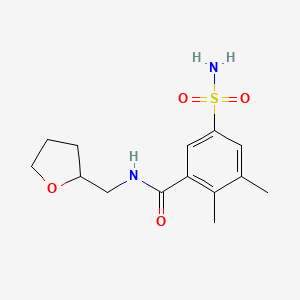![molecular formula C15H13ClN2O3 B7590273 2-[3-[(2-Chlorophenyl)carbamoylamino]phenyl]acetic acid](/img/structure/B7590273.png)
2-[3-[(2-Chlorophenyl)carbamoylamino]phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[(2-Chlorophenyl)carbamoylamino]phenyl]acetic acid, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) widely used for the treatment of pain and inflammation. Diclofenac is a potent inhibitor of cyclooxygenase (COX), which is responsible for the production of prostaglandins, a group of lipid compounds that play a crucial role in inflammation and pain.
Mechanism of Action
Diclofenac inhibits the activity of both COX-1 and COX-2 enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting the production of prostaglandins, 2-[3-[(2-Chlorophenyl)carbamoylamino]phenyl]acetic acid reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a wide range of biochemical and physiological effects. It reduces the production of inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. It also reduces the production of reactive oxygen species, which can contribute to tissue damage and inflammation. Diclofenac has been shown to have analgesic effects by reducing the sensitivity of pain receptors in the nervous system.
Advantages and Limitations for Lab Experiments
Diclofenac is widely used in laboratory experiments due to its potent anti-inflammatory and analgesic properties. However, it is important to note that 2-[3-[(2-Chlorophenyl)carbamoylamino]phenyl]acetic acid can have off-target effects on other enzymes and receptors, which can complicate experimental results. Additionally, 2-[3-[(2-Chlorophenyl)carbamoylamino]phenyl]acetic acid can have cytotoxic effects on some cell types, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for 2-[3-[(2-Chlorophenyl)carbamoylamino]phenyl]acetic acid research. One area of interest is the development of 2-[3-[(2-Chlorophenyl)carbamoylamino]phenyl]acetic acid analogs with improved selectivity and potency. Another area of interest is the investigation of 2-[3-[(2-Chlorophenyl)carbamoylamino]phenyl]acetic acid's potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. Additionally, there is a need for further research on the long-term effects of 2-[3-[(2-Chlorophenyl)carbamoylamino]phenyl]acetic acid use, particularly in relation to its potential cardiovascular and gastrointestinal risks.
In conclusion, 2-[3-[(2-Chlorophenyl)carbamoylamino]phenyl]acetic acid is a widely used NSAID with potent anti-inflammatory and analgesic properties. It has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential benefits and risks of 2-[3-[(2-Chlorophenyl)carbamoylamino]phenyl]acetic acid use.
Synthesis Methods
Diclofenac is synthesized from 2-chlorobenzoic acid, which is converted to 2-chlorobenzoyl chloride by reaction with thionyl chloride. The 2-chlorobenzoyl chloride is then reacted with 2-amino-3-carboxyaniline to form 2-[3-[(2-Chlorophenyl)carbamoylamino]phenyl]acetic acid.
Scientific Research Applications
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in the treatment of various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and gout. Diclofenac has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
2-[3-[(2-chlorophenyl)carbamoylamino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-12-6-1-2-7-13(12)18-15(21)17-11-5-3-4-10(8-11)9-14(19)20/h1-8H,9H2,(H,19,20)(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLVCSWOKAELLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=CC(=C2)CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[(2-Chlorophenyl)carbamoylamino]phenyl]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]cyclopentane-1-carboxamide](/img/structure/B7590192.png)

![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl(thiophen-2-yl)methanone](/img/structure/B7590205.png)
![N-[4-[(3-hydroxy-3-methylbutan-2-yl)amino]phenyl]propanamide](/img/structure/B7590213.png)
![2-[(4-Ethylphenyl)methyl-methylamino]butanoic acid](/img/structure/B7590221.png)
![2-[2-Methylpropyl-(3-methylthiophene-2-carbonyl)amino]acetic acid](/img/structure/B7590225.png)
![[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-acetylamino]-acetic acid ethyl ester](/img/structure/B7590240.png)
![3-[(2-bromo-5-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7590250.png)

![5-[(2-Methoxyphenyl)-methylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7590264.png)
![2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7590265.png)

![2-[3-[(2-Hydroxy-4-methylbenzoyl)amino]phenyl]acetic acid](/img/structure/B7590299.png)
![2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid](/img/structure/B7590301.png)